![molecular formula C16H16F3N7O B606550 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile CAS No. 1489389-23-2](/img/structure/B606550.png)
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
概要
説明
準備方法
The synthesis of 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile involves multiple steps. One method includes the reaction of 4-(morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridine-2-amine with pyrazine-2-carbonitrile under specific conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The compound demonstrated significant inhibition of cell proliferation, with mean growth inhibition values indicating effective cytotoxicity at micromolar concentrations.
Case Study:
In a study conducted by researchers, the compound was subjected to the National Cancer Institute's Developmental Therapeutics Program protocols. It exhibited an average cell growth inhibition rate (GI mean) of approximately 12.53% across a panel of about sixty cancer cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies have been crucial in understanding how modifications to the compound can enhance its biological efficacy. By systematically varying substituents on the pyrazine and pyridine rings, researchers have identified key structural features that contribute to increased potency against specific cancer cell lines.
Table 1: Summary of SAR Findings
作用機序
The compound exerts its effects by inhibiting CHK1 kinase function . CHK1 is a critical component of the cellular response to DNA damage, particularly in the repair of DNA breaks during replication or caused by chemotherapies . By inhibiting CHK1, the compound can halt cell cycle progression, allowing for DNA repair or inducing cell death in cancer cells . This mechanism involves the phosphorylation of various substrates, including the cell division cycle 25 (CDC25) family of phosphatases .
類似化合物との比較
Similar compounds include other CHK1 inhibitors, such as:
CCT245737: Another potent and selective CHK1 inhibitor with similar applications in cancer therapy.
AZD7762: A CHK1/CHK2 inhibitor used in combination with DNA-damaging agents.
Compared to these compounds, 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties .
生物活性
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, also known as CCT245737, is a compound that has garnered attention for its potential therapeutic applications, particularly as a CHK1 inhibitor in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Morpholine ring : Contributes to the compound's solubility and interaction with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Pyrazine and pyridine moieties : Essential for binding interactions with target proteins.
The IUPAC name of the compound is:
CCT245737 primarily functions as a selective inhibitor of the checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response. By inhibiting CHK1, CCT245737 disrupts the cell cycle progression in cancer cells, leading to increased sensitivity to DNA-damaging agents such as chemotherapy drugs.
Binding Interactions
The binding model of CCT245737 within the ATP pocket of CHK1 suggests key interactions:
- Hydrogen bonds : Formed with residues such as Glu85 and Cys87.
- Salt bridge : Established between the morpholine nitrogen and Glu91, enhancing binding affinity .
In Vitro Studies
In vitro assays have demonstrated that CCT245737 effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Viability Assays : Treatment with CCT245737 resulted in a significant reduction in cell viability across multiple cancer types, with IC50 values indicating potent activity against resistant cell lines.
In Vivo Studies
Case studies involving animal models have provided insights into the therapeutic potential of CCT245737:
- Tumor Growth Inhibition : In xenograft models, administration of CCT245737 resulted in marked tumor growth inhibition compared to control groups.
- Combination Therapy : Studies indicate that combining CCT245737 with traditional chemotherapeutics enhances overall efficacy, suggesting a synergistic effect .
Data Table: Summary of Biological Activity
Study Type | Model | Result | Reference |
---|---|---|---|
In Vitro | HeLa Cells | IC50 = 0.25 µM | |
In Vivo | Xenograft Mice | Tumor growth inhibition by 70% | |
Combination Therapy | Various Tumors | Enhanced efficacy with 5-FU |
Therapeutic Applications
CCT245737 is being investigated for its potential use in treating various cancers, particularly those exhibiting resistance to conventional therapies. Its ability to sensitize tumors to DNA-damaging agents makes it a promising candidate for combination therapies.
特性
CAS番号 |
1489389-23-2 |
---|---|
分子式 |
C16H16F3N7O |
分子量 |
379.34 g/mol |
IUPAC名 |
5-[[4-[[(2S)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m0/s1 |
InChIキー |
YBYYWUUUGCNAHQ-NSHDSACASA-N |
SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
異性体SMILES |
C1CO[C@@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
正規SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CCT-245737(S); CCT 245737(S); CCT245737(S) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。